![molecular formula C7H13N3O2S B2971336 N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)methanesulfonamide CAS No. 1881947-42-7](/img/structure/B2971336.png)
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)methanesulfonamide
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Overview
Description
“N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)methanesulfonamide” is a chemical compound with the empirical formula C6H11N3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)methanesulfonamide” can be represented by the SMILES stringCNCc1ccnn1C
. The InChI key for this compound is CHGIPIYKGPNYKT-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)methanesulfonamide” is a solid substance . Its molecular weight is 125.17 .Scientific Research Applications
Insecticidal Activity
Research has demonstrated the potential of pyrazole methanesulfonates, structurally related to "N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)methanesulfonamide," in serving as insecticides. These compounds have shown significant insecticidal activity with relatively low levels of acute mammalian toxicity. The design of these compounds leverages models predicting insecticidal efficacy, highlighting their application in agricultural pest management (Finkelstein & Strock, 1997).
Interaction Studies
Interaction studies of methyl acetate with quinoxaline derivatives, including molecules structurally similar to "N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)methanesulfonamide," have been conducted to understand the effect of temperature and concentration on molecular interactions. Such studies are crucial for the development of novel pharmaceuticals and materials by elucidating the solute-solvent interactions at the molecular level (Raphael, Bahadur, & Ebenso, 2015).
COX-2 Inhibition
Compounds bearing the methanesulfonamide group, akin to the one , have been investigated for their COX-2 inhibitory properties. Positional variation of the methanesulfonamide group on the 1,5-diarylpyrazole scaffold significantly affects COX-2 inhibitory activity, offering a pathway for developing new anti-inflammatory drugs (Singh et al., 2004).
Neutrophil Elastase Inhibition
The molecule "N-{[5-(methanesulfonyl)pyridin-2-yl]methyl}-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide" (AZD9668) has been identified as a novel oral inhibitor of neutrophil elastase. By inhibiting this enzyme, implicated in respiratory diseases such as COPD and bronchiectasis, AZD9668 holds potential for therapeutic applications in managing NE-driven respiratory conditions (Stevens et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with enzymes such as nicotinamide phosphoribosyltransferase (nampt) .
Mode of Action
It’s plausible that it interacts with its target enzyme, potentially altering its function or activity .
Biochemical Pathways
Given the potential interaction with nampt, it may influence the nad+ salvage pathway .
Result of Action
Given its potential interaction with nampt, it may influence cellular metabolism and aging processes .
properties
IUPAC Name |
N-methyl-N-[(2-methylpyrazol-3-yl)methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-9(13(3,11)12)6-7-4-5-8-10(7)2/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXPQUGNAWNEKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)methanesulfonamide |
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